molecular formula C18H39NO2 B1662259 2-Aminooctadecane-1,3-diol CAS No. 3102-56-5

2-Aminooctadecane-1,3-diol

Cat. No.: B1662259
CAS No.: 3102-56-5
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-QZTJIDSGSA-N
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Description

D-threo Sphinganine (d180): is a synthetic bioactive sphingolipid and stereoisomer of sphinganine. It is a significant compound in the sphingolipid metabolism pathway and plays a crucial role in various biological processes. This compound is known for its ability to induce autophagy in certain cell types and is metabolized via specific enzymes in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-threo Sphinganine (d18:0) can be synthesized through several methods. One common approach involves the reduction of sphingosine using sodium borohydride in the presence of a suitable solvent like methanol . Another method includes the use of sphinganine N-acyltransferase and sphinganine kinase for its synthesis in vivo .

Industrial Production Methods: Industrial production of D-threo Sphinganine (d18:0) typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-threo Sphinganine (d18:0) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-threo Sphinganine (d18:0) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-threo Sphinganine (d18:0) involves its interaction with specific enzymes and pathways:

Comparison with Similar Compounds

Uniqueness: D-threo Sphinganine (d18:0) is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. This makes it a valuable compound for studying sphingolipid metabolism and its related biological processes .

Properties

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-56-5
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminooctadecane-1,3-diol
Reactant of Route 2
2-Aminooctadecane-1,3-diol
Reactant of Route 3
2-Aminooctadecane-1,3-diol
Reactant of Route 4
2-Aminooctadecane-1,3-diol
Reactant of Route 5
2-Aminooctadecane-1,3-diol
Reactant of Route 6
2-Aminooctadecane-1,3-diol

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